molecular formula C10H17NO4 B2698883 (2R,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid CAS No. 1932219-81-2

(2R,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid

Cat. No. B2698883
CAS RN: 1932219-81-2
M. Wt: 215.249
InChI Key: CWCHGLNUHDOFHF-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a simple hydrocarbon moiety that has unique reactivity patterns and is used in various chemical transformations .


Synthesis Analysis

Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, have been synthesized using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl group, which is a type of organyl group . The tert-butoxycarbonyl group is a substituent group from tert-butoxycarbonyl anhydride .


Chemical Reactions Analysis

The tert-butoxycarbonyl group in this compound is known for its unique reactivity pattern . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

The tert-butyl group, represented by the “tert-Bu” moiety, is a key feature of this compound. Its unique reactivity pattern makes it valuable in organic synthesis. Researchers utilize it as a protecting group for amines and carboxylic acids during chemical transformations. By selectively shielding specific functional groups, chemists can control reactions and achieve desired outcomes. The tert-butyl group’s steric hindrance and stability contribute to its effectiveness in diverse synthetic pathways .

Flow Chemistry and Process Intensification

Recent advancements in flow microreactor systems enable direct tert-butoxycarbonylation reactions. This streamlined approach allows efficient introduction of the tert-butyl group into various organic compounds. Flow chemistry minimizes waste, enhances safety, and accelerates reactions. Researchers explore this technique for scalable synthesis of tert-butyl esters and other derivatives .

properties

IUPAC Name

(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCHGLNUHDOFHF-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.